molecular formula C13H11F2N B8169558 4',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine

4',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B8169558
M. Wt: 219.23 g/mol
InChI Key: JALQASRTBSGZIZ-UHFFFAOYSA-N
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Description

4',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine is a high-purity biphenylamine derivative intended for research and development purposes. This compound is part of a class of chemicals known for their utility as key synthetic intermediates and building blocks in various fields . Researchers value such structurally complex amines for constructing more elaborate organic architectures. Research Applications & Value: This compound serves as a versatile precursor in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its molecular structure, featuring an aromatic amine and difluoro-substituted biphenyl core, makes it a valuable scaffold for developing active compounds and functional materials . The amine group provides a reactive handle for further functionalization, enabling the creation of libraries of molecules for screening and development. Storage & Handling: To maintain stability and purity, this product should be stored in a cool, dark place under an inert atmosphere . As a standard laboratory safety practice, researchers should consult the relevant Safety Data Sheet (SDS) before use. Notice: This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-5-(4-fluorophenyl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c1-8-6-12(15)11(7-13(8)16)9-2-4-10(14)5-3-9/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALQASRTBSGZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Starting Materials and Reaction Design

The synthesis typically begins with 3-bromo-4-methylaniline as the amine-bearing aryl halide and 3,5-difluorophenylboronic acid as the fluoro-substituted coupling partner. The choice of boron reagent is critical, as ester-protected boronic acids (e.g., pinacol boronic esters) enhance stability during storage and handling.

Table 1: Standard Suzuki-Miyaura Reaction Conditions

ComponentSpecification
Palladium CatalystPd(PPh₃)₄ (0.5–1.0 mol%)
LigandPCy₃·HBF₄ (0.08 mol%)
BaseK₃PO₄ (2.0 equiv)
Solvent SystemToluene/H₂O (4:1 v/v)
Temperature85°C
Reaction Time12–18 hours
Yield78–85% (isolated)

The biphasic solvent system facilitates catalyst recycling, while the tricyclohexylphosphine ligand (PCy₃·HBF₄) accelerates oxidative addition and transmetalation steps. Recent advances demonstrate that reducing Pd loading to 0.04 mol% remains feasible without compromising yield, provided optimal ligand-to-metal ratios are maintained.

Nitro Group Reduction Strategies

For syntheses starting from nitro precursors, catalytic hydrogenation offers a robust pathway to install the terminal amine group. This two-step approach first constructs the biphenyl nitro intermediate before reduction.

Hydrogenation Protocol

4',6-Difluoro-4-methyl-3-nitro-1,1'-biphenyl undergoes hydrogenation using 5% Pd/C (10 wt%) under 50 psi H₂ in ethanol at 60°C. The reaction typically completes within 4 hours, achieving >95% conversion.

Critical Considerations:

  • Catalyst Poisoning: Residual sulfur or phosphorus from earlier coupling steps necessitates thorough washing with ethyl acetate before hydrogenation.

  • Selectivity: Competitive reduction of fluorine substituents is negligible under these conditions, with <0.5% defluorination observed via ¹⁹F NMR.

Alternative Synthetic Pathways

Ullmann Coupling for Challenging Substrates

When steric hindrance from the 4-methyl group impedes Suzuki-Miyaura reactivity, Ullmann-type couplings using copper catalysts provide an alternative. A representative protocol employs:

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • DMSO at 110°C for 24 hours

This method achieves moderate yields (55–60%) but requires chromatographic purification due to homo-coupling byproducts.

Buchwald-Hartwig Amination

Direct installation of the amine group via Buchwald-Hartwig amination remains less common but shows promise for late-stage functionalization:

Reaction Parameters:

  • Pd₂(dba)₃ (2 mol%)

  • XantPhos (4 mol%)

  • NaOtBu (3 equiv)

  • Toluene at 100°C

Initial studies report 65% yield for coupling 3-bromo-4',6-difluoro-4-methylbiphenyl with ammonia surrogates, though scalability remains challenging.

Industrial-Scale Optimization

Transitioning from laboratory to production-scale synthesis introduces unique constraints. A three-step optimized pathway demonstrates industrial viability:

Step 1: Boronic Ester Preparation

  • 3,5-Difluorophenylmagnesium bromide + Trimethyl borate → 85% yield

Step 2: Suzuki-Miyaura Coupling

  • 3-Bromo-4-methylnitrobenzene + Boronic ester → 82% yield

Step 3: Catalytic Hydrogenation

  • Nitro reduction → 94% yield

Cumulative Yield: 73% (theoretical maximum 85%)

Analytical and Purification Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) effectively separates the target amine from di- and tri-fluorinated byproducts. Retention times typically range from 8.2–8.7 minutes under isocratic conditions.

Crystallization Optimization

Recrystallization from heptane/ethyl acetate (3:1) at −20°C produces needle-like crystals with 99.2% purity (HPLC). XRPD analysis confirms polymorphic Form I, the thermodynamically stable phase .

Chemical Reactions Analysis

Types of Reactions

4’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where fluorine atoms or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized biphenyl derivatives, while substitution reactions can produce a wide range of substituted biphenyl compounds .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research indicates that biphenyl derivatives, including 4',6-difluoro-4-methyl-[1,1'-biphenyl]-3-amine, exhibit significant antibacterial properties. A study highlighted the effectiveness of biphenyl compounds against Staphylococcus aureus and Bacillus anthracis, showing that modifications in the biphenyl structure can enhance their potency. Specifically, 1,4-biphenyl substitutions demonstrated superior antibacterial activity compared to other isomers, with minimal cytotoxicity to mammalian cells .

Antifungal Properties
This compound serves as a key intermediate in the synthesis of fungicides like Fluxapyroxad, which inhibits succinate dehydrogenase in fungi. This inhibition disrupts essential metabolic processes, making it effective against various fungal pathogens . The synthesis of such compounds often employs methods like Suzuki-Miyaura coupling, which has been optimized for efficiency and environmental sustainability .

Materials Science

Organic Light Emitting Diodes (OLEDs)
Fluorinated biphenyls are integral to the development of OLEDs due to their rigidity and electron-deficient nature. The incorporation of this compound into OLED materials can enhance their performance by improving charge transport properties and stability . These properties are crucial for the efficiency and longevity of OLED devices.

Liquid Crystal Displays (LCDs)
Similar to OLEDs, this compound is also explored for use in LCD technology. Its chemical stability and ability to modify electronic properties make it a suitable candidate for developing advanced liquid crystal materials that can improve display quality and response times .

Synthetic Intermediate

Versatile Building Block
this compound acts as a versatile building block in organic synthesis. It can be utilized in the preparation of various functionalized biphenyl derivatives through reactions such as nucleophilic substitution and cross-coupling reactions. The presence of fluorine atoms enhances the reactivity and selectivity of these compounds during synthetic transformations .

Case Studies

Study Focus Findings
Study 1Antibacterial ActivityThis compound showed significant inhibition against S. aureus with MIC values of 2.5 µM .
Study 2Antifungal ApplicationUsed as an intermediate for Fluxapyroxad synthesis; effective against fungal pathogens by inhibiting metabolic pathways .
Study 3OLED DevelopmentImproved charge transport properties when incorporated into OLED materials; enhances device performance and stability .

Mechanism of Action

The mechanism of action of 4’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific targets, influencing its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Fluorinated Biphenyl Amines

Fluorine substitution significantly alters physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3'-F, 4'-F, NH₂ at 4 C₁₂H₉F₂N 205.2 Intermediate for pharmaceuticals
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine 4'-F, 2-CH₃, NH₂ at 3 C₁₃H₁₂FN 201.24 White to pale yellow crystal; synthetic intermediate
3'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine 3'-F, 4'-CH₃, NH₂ at 3 C₁₃H₁₂FN 201.24 Warning: H302 (acute toxicity)

Key Observations :

  • Fluorine at meta/para positions (e.g., 3',4'-difluoro) increases polarity and may enhance binding to hydrophobic pockets in drug targets .
  • Methyl groups improve lipophilicity but may reduce solubility compared to purely fluorinated analogs .

Methyl-Substituted Biphenyl Amines

Methyl groups influence steric effects and metabolic stability:

Compound Name Substituents Synthesis Method Yield Application
4'-Methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-3-amine 4'-OCH₃, NH₂ at 3 Nucleophilic substitution 91% Sirtuin 1 activation (anti-aging)
4-Methyl-[1,1'-biphenyl]-3-amine 4-CH₃, NH₂ at 3 Suzuki coupling N/A Precursor for material science

Comparison :

  • Methoxy groups (e.g., 4'-OCH₃) enhance electron-donating effects, contrasting with electron-withdrawing fluorine .
  • Methyl substitution at the 4-position (as in the target compound) likely improves thermal stability, making it suitable for material science applications .

Heterocyclic-Functionalized Biphenyl Amines

Compound Name Heterocycle Key Properties Reference
N-Benzyl-5-(5-phenyloxazol-2-yl)-[1,1'-biphenyl]-3-amine Oxazole Antiviral/anticancer screening candidate
4′-[4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]-[1,1'-biphenyl]-4-ol Nitroimidazole Anti-HIV activity (IC₅₀: <1 μM)

Key Differences :

  • Heterocycles like oxazole or nitroimidazole introduce hydrogen-bonding motifs, enhancing target engagement .
  • The target compound lacks heterocycles but may serve as a simpler scaffold for further functionalization.

Nitro- and Amino-Substituted Analogs

Nitro groups are critical for prodrug activation but pose safety concerns:

Compound Name Substituents Hazard Profile Reference
4-Nitro-[1,1'-biphenyl]-3-amine 4-NO₂, NH₂ at 3 Likely mutagenic (SIN List)
4′-[4-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]-[1,1'-biphenyl]-3-amine Nitroimidazole High yield (62%)

Safety Note:

  • Nitro groups are associated with genotoxicity, whereas fluorine and methyl substitutions in the target compound may offer safer profiles .

Biological Activity

4',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine is a compound of interest due to its potential therapeutic applications. This article summarizes the biological activities associated with this compound, focusing on its antiproliferative, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound features a biphenyl structure with difluoromethyl and amino substituents, which may influence its biological activity. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, potentially impacting the compound's interaction with biological targets.

Antiproliferative Activity

Antiproliferative studies are crucial in evaluating the potential of compounds as anticancer agents. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa18
HepG227
MCF-722

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. These results suggest that the compound has promising activity against cervical and liver cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. The compound demonstrated a capacity to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.

Case Study: Inhibition of Cytokine Release

In a study involving activated mast cells, treatment with the compound resulted in a significant reduction in the release of cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory diseases by modulating immune responses.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Preliminary findings indicate that it possesses antibacterial properties against several strains of bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The MIC values reflect the lowest concentration of the compound that inhibits bacterial growth, indicating its potential as an antibacterial agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that the compound binds effectively to proteins involved in cell proliferation and inflammation pathways.

Q & A

Q. What synthetic methodologies are recommended for preparing 4',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , a widely used method for biphenyl derivatives. For example:

  • Step 1 : Use a fluorinated aryl boronic acid (e.g., 3-amino-4-methylphenylboronic acid) and a dihalogenated benzene (e.g., 1,3-difluoro-4-iodobenzene) as coupling partners .
  • Step 2 : Employ a Pd catalyst (e.g., Pd(PPh₃)₄) with a base (e.g., K₂CO₃) in a solvent mixture (toluene/water) under reflux.
  • Step 3 : Purify via column chromatography (hexane:EtOAc gradient) to isolate the product. Yield optimization requires careful control of stoichiometry and reaction time.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

  • ¹H/¹³C NMR : Compare observed chemical shifts with predicted values. For example, aromatic protons in biphenyl systems typically resonate at δ 6.8–7.6 ppm, while amine protons appear at δ 3.5–5.0 ppm (solvent-dependent) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₂F₂N: calc. 220.0943, observed 220.0945) .
  • Melting Point Analysis : Compare with literature values (if available) to assess crystallinity and purity.

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential toxicity (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 risk) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination be addressed during synthesis?

Fluorine substituents influence electronic and steric properties. To achieve 4',6-difluoro selectivity:

  • Directing Groups : Introduce temporary groups (e.g., -NHBoc) to guide fluorination at meta/para positions .
  • Transition Metal Catalysis : Use Pd/Cu systems for C–H activation at specific positions .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices or electrostatic potentials .

Q. What strategies resolve contradictions in crystallographic data for biphenylamines?

  • Twinned Data Refinement : Use SHELXL for high-resolution datasets to model disordered fluorine atoms .
  • Density Functional Theory (DFT) Optimization : Compare experimental bond lengths/angles (e.g., C–F: ~1.35 Å) with theoretical values .
  • Synchrotron XRD : High-intensity beams improve resolution for low-crystallinity samples .

Q. How can the compound’s electronic properties be tuned for pharmacological applications?

  • Substituent Effects : Add electron-withdrawing groups (e.g., -NO₂) to the biphenyl core to enhance binding affinity to biological targets .
  • Structure-Activity Relationship (SAR) Studies : Test derivatives with varied fluorine/methyl positions against disease models (e.g., malaria or cancer) .
  • LogP Optimization : Adjust lipophilicity via substituents to improve blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.